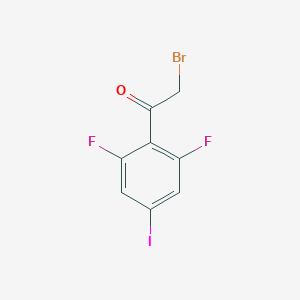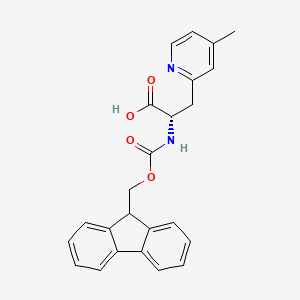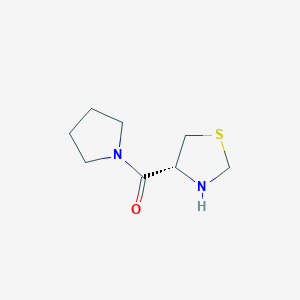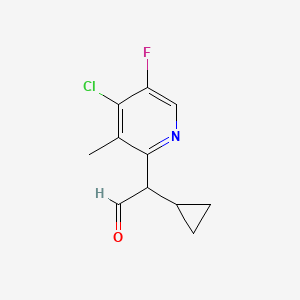
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a cyclopropyl group attached to an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring:
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the pyridine ring.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetic acid.
Reduction: 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring and its substituents may also interact with various receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol
- 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile
Uniqueness
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde is unique due to the presence of both the cyclopropyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
Fórmula molecular |
C11H11ClFNO |
|---|---|
Peso molecular |
227.66 g/mol |
Nombre IUPAC |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4-5,7-8H,2-3H2,1H3 |
Clave InChI |
ZTSIHASDVIQSFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1C(C=O)C2CC2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


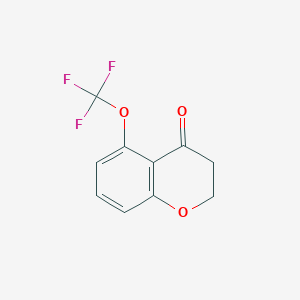

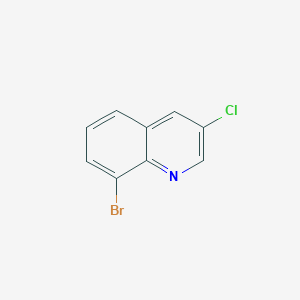
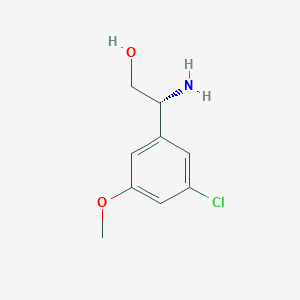
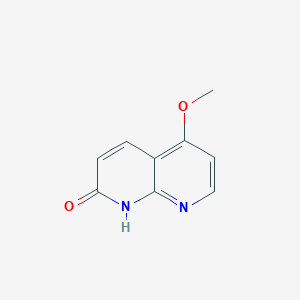
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
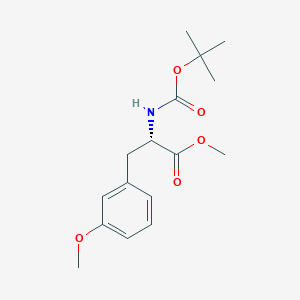
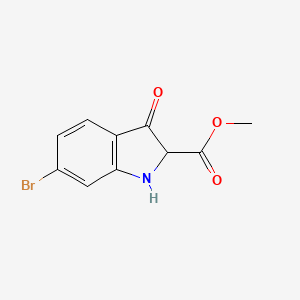
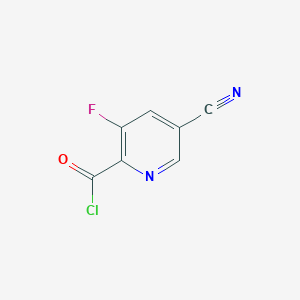
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

